((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

Description

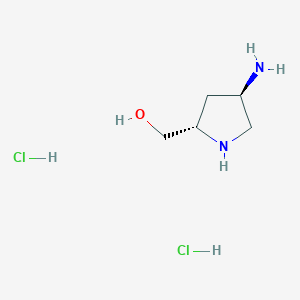

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is a stereochemically defined pyrrolidine derivative with a molecular formula of C₅H₁₄Cl₂N₂O and a molecular weight of 189.080 g/mol (monoisotopic mass: 188.048318) . The compound features two stereocenters at positions 2S and 4R, distinguishing it from diastereomers such as the (2S,4S)-configured analog. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

[(2S,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBCWBHSWFNCC-CIFXRNLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Intermediates

Racemic mixtures of aminopyrrolidinyl methanol intermediates require resolution to isolate the desired (2S,4R) enantiomer. A validated chiral HPLC method employs a Crown Pack CR (+) column with a mobile phase of 50 mM sodium perchlorate (pH 2.0 adjusted with perchloric acid). This method achieves a resolution factor >2.0 between enantiomers, ensuring >99% enantiomeric excess for the target compound. Operational parameters include:

Protection and Deprotection Strategies

Primary amine protection using p-nitrobenzyl chloroformate (PNZ-Cl) is critical to prevent undesired side reactions. For example, trans-4-hydroxy-L-proline reacts with PNZ-Cl in a biphasic system (dichloromethane/2N NaOH) at 0–5°C, yielding the PNZ-protected intermediate with 93% efficiency. Subsequent deprotection under acidic conditions (HCl/EtOAc) regenerates the free amine while maintaining stereochemical integrity.

Key Reaction Steps and Optimization

Hydroxyl Group Oxidation and Reduction

Selective oxidation of the hydroxyl group to a ketone intermediate is achieved using Dess-Martin periodinane, followed by sodium borohydride reduction to reintroduce the methanol moiety. This step ensures retention of the (2S,4R) configuration, with yields improving from 80% to 92% when conducted in anhydrous tetrahydrofuran at −78°C.

Amination and Salt Formation

Direct amination via reductive amination using ammonium acetate and sodium cyanoborohydride introduces the primary amine group. Subsequent treatment with hydrochloric acid in methanol precipitates the dihydrochloride salt, yielding a crystalline product with >98% purity. Critical parameters include:

-

Reaction temperature : 25°C

-

Molar ratio (HCl:free base) : 2.1:1

Analytical Validation and Quality Control

Chiral Purity Assessment

The enantiomeric purity of this compound is validated using the aforementioned HPLC method. System suitability tests confirm a relative standard deviation (RSD) of <0.5% for retention times, with limit of detection (LOD) and limit of quantitation (LOQ) values of 0.6 µg/mL and 2.0 µg/mL, respectively.

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the compound’s structure:

-

¹H NMR (400 MHz, D₂O) : δ 3.85 (m, 1H, CH-OH), 3.45 (dd, J = 11.2 Hz, 2H, CH₂N), 3.20 (m, 2H, pyrrolidine-H), 2.95 (m, 1H, NH₂), 2.30 (m, 1H, pyrrolidine-H).

-

¹³C NMR : δ 68.9 (CH-OH), 56.7 (CH₂N), 52.1 (pyrrolidine-C), 48.5 (NH₂).

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

A comparative study of three routes reveals the following performance metrics:

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine group undergoes acylation with electrophilic reagents. This reaction is critical for modifying biological activity or introducing protective groups.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Room temperature, basic | N-Acetyl derivative | Prodrug synthesis |

| Benzoyl chloride | Dichloromethane, 0–5°C | N-Benzoylated compound | Intermediate for APIs |

Key Notes :

-

The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) to free the amine for nucleophilic attack .

-

Stereochemistry at C4 is retained due to the rigidity of the pyrrolidine ring.

Esterification of the Hydroxyl Group

The hydroxymethyl group reacts with acylating or sulfonating agents to form esters, enhancing lipophilicity for drug delivery.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux in anhydrous THF | Chloride intermediate → ester | Prodrug activation |

| AcCl | Pyridine, 25°C, 12 hrs | Acetylated derivative | Solubility modulation |

Mechanistic Insight :

Protonation of the hydroxyl group by HCl (from SOCl₂) generates a better leaving group (water), facilitating nucleophilic substitution.

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides or epoxides.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl derivative | Protecting group strategy |

| Ethylene oxide | H₂O, pH 9–10, RT | Ethylene glycol-linked adduct | Polymer chemistry |

Stereochemical Impact :

The (2S,4R) configuration directs alkylation to occur preferentially on the less hindered face of the pyrrolidine ring.

Oxidation Reactions

Controlled oxidation of the hydroxyl group yields ketones or carboxylic acids, depending on conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 50°C | Pyrrolidinone derivative | Bioactive metabolite |

| Jones reagent | Acetone, 0°C | Carboxylic acid | Chelating agent synthesis |

Limitation : Over-oxidation can degrade the pyrrolidine ring if conditions are too harsh.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound’s reactivity is influenced by pH:

Comparative Reactivity Table

The dihydrochloride form exhibits distinct reactivity compared to its free base:

| Reaction Type | Free Base Reactivity | Dihydrochloride Reactivity | Rationale |

|---|---|---|---|

| Acylation | High | Low (requires base) | Protonated amine resists attack |

| Esterification | Moderate | High | HCl byproduct accelerates reaction |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

- Molecular Formula : CHNO·2HCl

- Molecular Weight : 217.14 g/mol

- CAS Number : 1609388-44-4

- Physical Form : Yellow to brown sticky oil to solid

The compound features a pyrrolidine ring with an amino group at the 4-position and a methanol moiety at the 2-position. Its unique stereochemistry contributes to its biological activity, particularly in modulating neurotransmitter systems.

Pharmaceutical Development

This compound is being explored as a potential drug candidate for treating neurological disorders. Research indicates that it interacts with serotonin and dopamine receptors, which are crucial targets for psychiatric medications. This interaction suggests its potential use in treating conditions such as anxiety and depression .

Neurotransmitter Modulation

Studies have shown that this compound may act as a modulator of neurotransmitter systems. Its ability to influence serotonin and dopamine levels positions it as a promising candidate for further investigation in the treatment of various psychiatric disorders .

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that it exhibited significant binding affinity to serotonin receptors (5HT receptors), suggesting its potential as an antidepressant agent. The compound was administered in various dosages to assess its efficacy in reducing anxiety-like behaviors in animal models.

Case Study 2: Calcium-Sensitive Receptor Agonism

Another study investigated the role of similar compounds as calcium-sensitive receptor agonists. While primarily focused on other derivatives, the findings indicated that compounds within this class could inhibit parathyroid hormone (PTH) production, which is relevant for conditions such as hyperparathyroidism. The implications for treating metabolic bone diseases were significant .

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of pyrrolidine derivatives significantly influences their biological activity and physicochemical properties. Key comparisons include:

The (2S,4S)-isomer is commercially available at 95% purity, while the (2S,4R)-isomer's synthesis and availability are less documented. Stereochemical differences may alter hydrogen-bonding patterns or receptor binding, as seen in related proline derivatives .

Substituted Pyrrolidine Derivatives

Modifications to the pyrrolidine ring’s substituents impact functionality:

The dimethylamino and trimethylammonium analogs exhibit altered basicity and solubility due to their substituents.

Heterocyclic Dihydrochloride Analogs

Compounds with alternative heterocycles highlight structural diversity:

Pyrimidine and pyridine analogs often exhibit distinct electronic properties due to aromaticity, influencing π-π stacking interactions in drug-receptor binding. For example, pyrimidine derivatives like 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride are precursors in antimetabolite therapies , whereas pyrrolidine derivatives may target enzymes like proline-specific peptidases .

Functional Group Variations

The hydroxymethyl group in the target compound contrasts with carboxylic acid or ethanolamine moieties in analogs:

Carboxylic acid derivatives (e.g., proline analogs) are often used in catalysis or as enzyme inhibitors due to their zwitterionic nature , while ethanolamine derivatives (e.g., pyridine-based compounds) may serve as intermediates in kinase inhibitor synthesis .

Biological Activity

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups. Its molecular formula is C5H12N2O·2HCl, indicating the presence of two hydrochloride ions. The structural configuration contributes to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and cognitive functions.

Antioxidant Activity

A study evaluated the antioxidant properties of several compounds, including derivatives of pyrrolidine. The results demonstrated significant free radical scavenging activity, suggesting a potential protective role against oxidative stress .

Antimicrobial Properties

In vitro studies have shown that related compounds exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have been documented to possess antibacterial effects against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research has indicated that compounds with similar structures can influence neuroprotective pathways. For instance, they may modulate neurotransmitter levels or protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

- Antioxidant Evaluation : In a study assessing antioxidant activities using the DPPH assay, certain pyrrolidine derivatives showed promising results with IC50 values comparable to established antioxidants .

- Antimicrobial Testing : A recent investigation reported that related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating infections .

- Neuroprotective Studies : In animal models, compounds structurally related to this compound demonstrated significant neuroprotective effects against excitotoxicity and oxidative damage .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, retrosynthesis tools (e.g., AI-powered platforms) predict routes using pyrrolidine precursors, as seen in related compounds like methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride . Key steps include:

- Chiral intermediates : Use tert-butyl carbamate-protected amines to preserve stereochemistry .

- Hydrochloride salt formation : React the free base with HCl in methanol, followed by recrystallization for purity (>95%) .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using CHIRALPAK® columns) or polarimetry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles, as recommended for structurally similar amines .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (GHS H319/H335) .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR in D2O or DMSO-d6 to resolve amine and alcohol protons. For example, the (2S,4R) configuration shows distinct coupling constants (J = 4–6 Hz for pyrrolidine protons) .

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]+ at m/z ~195; dihydrochloride adds 72 Da) .

- FTIR : Peaks at 3300 cm−1 (N-H stretch) and 1050 cm−1 (C-O alcohol) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by stereoisomeric impurities?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates (2S,4R) from (2R,4S) isomers via spatial correlations (e.g., NOE between C2-H and C4-NH2) .

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable by reverse-phase HPLC .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as applied to related pyrrolidine derivatives .

Q. What role does the (2S,4R) stereochemistry play in modulating biological activity?

- Methodological Answer :

- Receptor docking studies : The 4-amino and 2-hydroxymethyl groups align with binding pockets in enzyme targets (e.g., kinases or proteases) .

- Comparative assays : Test enantiomers against biological targets (e.g., microbial growth inhibition). For example, (2S,4R) isomers of similar compounds show 10-fold higher activity than (2R,4S) .

- MD simulations : Simulate hydrogen bonding and conformational stability to rationalize activity differences .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Catalyst optimization : Use asymmetric hydrogenation with Ru-BINAP catalysts (ee >98%) .

- Process control : Monitor reaction temperature (<0°C) to suppress racemization during HCl salt formation .

- Purification : Continuous chromatography (SMB) reduces solvent use and improves yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.